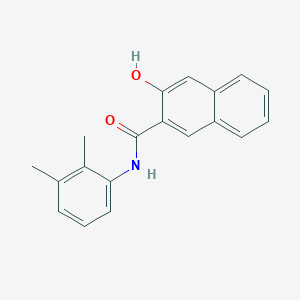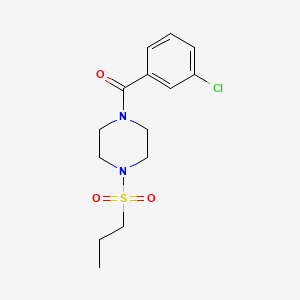
1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where a piperazine ring is functionalized with various substituents. For compounds similar to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, common synthetic routes include the reaction of piperazine with sulfonyl chlorides or chlorobenzoyl compounds under suitable conditions. These methods can result in high yields and offer a degree of selectivity for the desired product (Romagnoli et al., 2008).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. This structural feature is crucial for the compound's biological activity, as it affects the way the molecule interacts with biological targets. X-ray crystallography studies have been used to determine the precise conformation and geometric parameters of such compounds, revealing the tetrahedral nature of the sulfur atom in sulfonyl-substituted piperazines and the planarity of the benzoyl group (Naveen et al., 2007).
科学的研究の応用
Adenosine A2B Receptor Antagonists
- Research by Borrmann et al. (2009) developed a series of compounds, including those similar in structure to 1-(3-chlorobenzoyl)-4-(propylsulfonyl)piperazine, which showed promise as adenosine A2B receptor antagonists. These compounds demonstrated high selectivity and subnanomolar affinity, making them potential candidates for further pharmacological research (Borrmann et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
- Romero et al. (1994) discussed the synthesis and bioactivity of bis(heteroaryl)piperazines, including compounds structurally related to this compound, as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These findings open avenues for further exploration in antiviral therapy (Romero et al., 1994).
Metabolism of Novel Antidepressants
- A study by Hvenegaard et al. (2012) focused on the metabolism of a novel antidepressant structurally similar to this compound. This study provides insights into the enzymatic pathways involved in the metabolism of such compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Melanocortin Receptors
- Mutulis et al. (2004) synthesized and analyzed piperazine analogues of melanocortin receptor agonists, including molecules structurally related to this compound. This research contributes to our understanding of melanocortin receptors, which play a role in diverse physiological functions (Mutulis et al., 2004).
Antibacterial Agents
- A study by Matsumoto and Minami (1975) explored the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including compounds similar to this compound. These compounds were noted for their activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Synthesis of N-Heterocycles
- Matlock et al. (2015) reported the synthesis of N-heterocycles, including piperazines, using α-phenylvinylsulfonium salts. This method offers a new approach to synthesizing a range of compounds, including those related to this compound (Matlock et al., 2015).
特性
IUPAC Name |
(3-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEHJMNTARXOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)

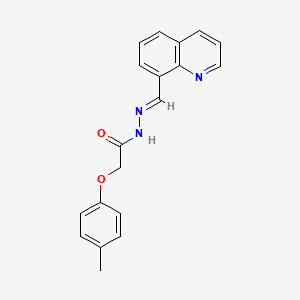
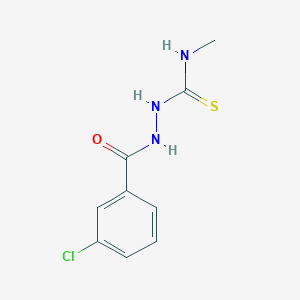
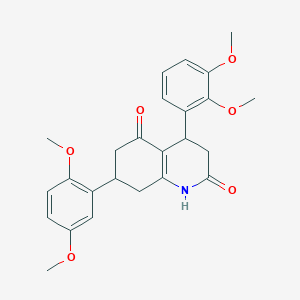
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)
